molecular formula C24H26N6O B2680323 1-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(2-methoxyphenyl)piperazine CAS No. 955306-48-6

1-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(2-methoxyphenyl)piperazine

Cat. No.: B2680323
CAS No.: 955306-48-6
M. Wt: 414.513
InChI Key: CNIIUXUCWOCDHG-UHFFFAOYSA-N
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Description

1-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(2-methoxyphenyl)piperazine is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(2-methoxyphenyl)piperazine typically involves multi-step organic reactions. One common method involves the reaction of 4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzohydrazide with acetylacetone . The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as copper(I) iodide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The use of ultrasonic-assisted synthesis has also been explored to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

1-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(2-methoxyphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: Typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, often involving halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Copper(I) iodide as a catalyst in DMSO.

Major Products

The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

1-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(2-methoxyphenyl)piperazine has been extensively studied for its potential in various fields:

Mechanism of Action

The compound exerts its effects primarily through inhibition of cyclin-dependent kinase 2 (CDK2). It binds to the ATP-binding site of CDK2, preventing phosphorylation of target proteins and thereby inhibiting cell cycle progression . This mechanism is particularly effective in cancer cells, leading to cell cycle arrest and apoptosis.

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O/c1-17-12-18(2)14-19(13-17)30-24-20(15-27-30)23(25-16-26-24)29-10-8-28(9-11-29)21-6-4-5-7-22(21)31-3/h4-7,12-16H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIIUXUCWOCDHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=CC=C5OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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